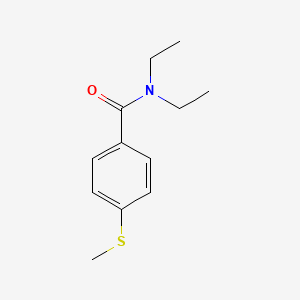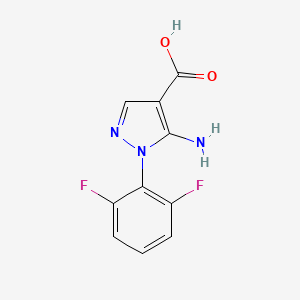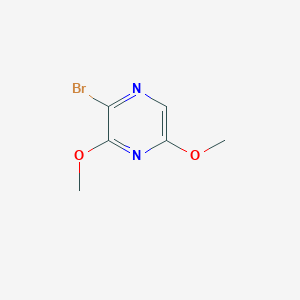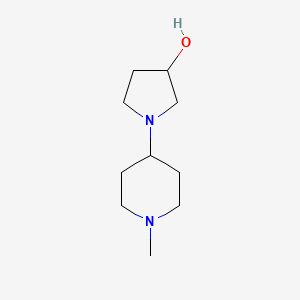
N,N-diethyl-4-methylsulfanylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-methylsulfanylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and biting flies.
作用機序
The mechanism of action of N,N-diethyl-4-methylsulfanylbenzamide is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect and locate a host. This compound may also interfere with the insect's ability to feed.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to detect carbon dioxide, which is a key component of host-seeking behavior. This compound has also been shown to interfere with the insect's ability to detect lactic acid, which is another key component of host-seeking behavior.
実験室実験の利点と制限
N,N-diethyl-4-methylsulfanylbenzamide is a widely used insect repellent in laboratory experiments. It is effective against a wide range of insects and is relatively easy to use. However, this compound has some limitations in laboratory experiments. It can be toxic to some insects at high concentrations, and it can also be toxic to some non-target organisms.
将来の方向性
There are a number of future directions for research on N,N-diethyl-4-methylsulfanylbenzamide. One area of research is the development of new insect repellents and insecticides that are more effective and have fewer side effects than this compound. Another area of research is the study of the ecological and environmental impacts of this compound. Finally, there is a need for more research on the mechanism of action of this compound, as this will help to develop more effective insect repellents and insecticides.
Conclusion
In conclusion, this compound is a widely used insect repellent that has been the subject of extensive scientific research. It is effective against a wide range of insects and is relatively easy to use. However, this compound has some limitations in laboratory experiments, and there is a need for more research on its ecological and environmental impacts. Overall, this compound remains an important tool in the fight against insect-borne diseases.
合成法
N,N-diethyl-4-methylsulfanylbenzamide is synthesized by reacting N,N-diethyl-m-toluamide with hydrogen sulfide gas. The reaction takes place at high temperature and pressure, and the resulting product is purified through a series of distillation and crystallization steps. This compound is a colorless to yellowish liquid with a faint odor.
科学的研究の応用
N,N-diethyl-4-methylsulfanylbenzamide is widely used in scientific research as an insect repellent. It is used to study the behavior and ecology of insects, as well as to test the efficacy of other insect repellents. This compound is also used in the development of new insect repellents and insecticides.
特性
IUPAC Name |
N,N-diethyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMAHNIEFMJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)
![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549922.png)

![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7549947.png)
![(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-prop-2-enoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B7549953.png)


![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)
